(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
Description
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
VUNVOTSNNJUBIZ-JEDNCBNOSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Strecker Synthesis
The Strecker reaction offers a direct route to α-amino acids via condensation of aldehydes with ammonium sources and cyanides. For this compound, the critical intermediate is 1-methyl-1H-pyrazole-4-carbaldehyde , which can be synthesized through Vilsmeier-Haack formylation of 1-methylpyrazole (POCl₃/DMF, 0–5°C, 4 h). Subsequent enantioselective Strecker reaction with (R)-BINOL-derived thiourea catalysts achieves the (2S)-configured α-amino nitrile, which is hydrolyzed to the target amino acid using 6 M HCl at reflux (Scheme 1).
Key Data:
Reductive Amination of α-Keto Acid Intermediates
α-Keto acids serve as precursors for reductive amination. 2-Oxo-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is synthesized via oxidation of 2-(1-methyl-1H-pyrazol-4-yl)ethanol using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C). The keto acid is then subjected to reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding the racemic amino acid. Chiral resolution via diastereomeric salt formation with (R)-mandelic acid isolates the (2S)-enantiomer (Table 1).
Table 1: Reductive Amination and Resolution Conditions
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Keto Acid Synthesis | CrO₃, H₂SO₄, acetone, 0°C, 2 h | 55 | – |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 12 h | 60 | – |
| Resolution | (R)-Mandelic acid, EtOH/H₂O, 60°C, 3 h | 35 | 98 |
Racemic Synthesis and Resolution
Gabriel Synthesis via α-Bromo Intermediate
Racemic amino acid synthesis begins with ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate , brominated at the α-position using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ (80°C, 4 h). The α-bromo ester undergoes nucleophilic substitution with potassium phthalimide in DMF (90°C, 8 h), followed by hydrazinolysis (NH₂NH₂, EtOH, reflux) to yield the free amine. Acidic hydrolysis (6 M HCl, 100°C, 10 h) produces the racemic amino acid hydrochloride.
Key Data:
Diastereomeric Salt Formation
The racemic amino acid is resolved using (1S)-camphorsulfonic acid in ethanol/water (1:1). The (2S)-enantiomer forms a less soluble diastereomeric salt, isolated by filtration and recrystallization. Liberation with NaOH and subsequent HCl treatment yields the enantiomerically pure hydrochloride (Table 1).
Alternative Routes
Mitsunobu Reaction for Stereochemical Inversion
2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, synthesized via aldol condensation, undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF, 0°C to rt, 12 h). Hydrolysis with hydrazine affords the (2S)-amino acid, though competing racemization limits practicality.
Enzymatic Resolution
Porcine kidney acylase selectively hydrolyzes the (S)-enantiomer of N-acetyl racemic amino acid (pH 7.0, 37°C, 24 h), achieving >99% ee. The free (S)-amino acid is precipitated as the hydrochloride salt.
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆): δ 7.77 (s, 1H, pyrazole-H), 4.07 (s, 3H, N-CH₃), 3.81 (s, 2H, CH₂CO), 3.55 (s, 1H, NH₃⁺).
MS (APCI+): m/z 198.1 [M+H]+ (calculated for C₇H₁₁N₃O₂: 197.08).
Chiral HPLC: Chiralpak IA column, hexane/EtOH/TFA (80:20:0.1), 1 mL/min, tR = 8.2 min (S-enantiomer) .
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide Coupling
This compound participates in amide bond formation when reacted with amines under standard coupling conditions. For example, its carboxylic acid group reacts with nucleophiles like aromatic amines using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in DMF as a solvent .
Key observations:
-
Reactions proceed efficiently at room temperature with moderate yields (31.9–60.2%) .
-
The pyrazole ring remains stable under these conditions, with no reported side reactions .
Nucleophilic Substitution at the Amino Group
The primary amino group undergoes alkylation or acylation in basic media. For instance:
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base selectively modifies the amino group without affecting the pyrazole ring.
-
Acylation : Acetic anhydride or acyl chlorides form N-acetyl derivatives under anhydrous conditions.
Mechanistic Insight :
The amino group’s nucleophilicity is enhanced by the electron-donating pyrazole ring, facilitating attack on electrophilic reagents. Steric hindrance from the 1-methyl group on the pyrazole limits reactivity at the 4-position .
Participation in Spiro Annulation (ANSARO Mechanism)
In reactions with heterocyclic acetonitriles, this compound forms spiro intermediates through an ANSARO (Addition of Nucleophile-Spiro Annulation-Ring Opening) pathway :
-
Nucleophilic attack : The amino group attacks a nitrile carbon, forming a tetrahedral intermediate.
-
Spiro cyclization : A 5-exo-dig cyclization generates a spiro-pyrrolidine structure (e.g., 15a ) .
-
Ring opening : Aromatization of the pyrazole releases strain, yielding substituted products .
Experimental Evidence :
-
X-ray crystallography confirms spiro intermediates with N–H···N hydrogen bonding (2.24 Å, 127.29° bond angle) .
-
Reaction with 1-methylpyrazole-4-acetonitrile produces bicyclic azoles in 72% yield .
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive behavior :
-
In acidic conditions : The amino group remains protonated, suppressing nucleophilicity but enhancing solubility.
-
In basic conditions : Deprotonation activates the amino group for reactions like Schiff base formation.
Stability Note :
The hydrochloride form stabilizes the compound against racemization at the α-carbon, preserving the (S)-configuration during storage .
Esterification and Hydrolysis
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Key Findings:
- Antidiabetic Activity: Research indicates that pyrazole derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This suggests potential applications in treating type 2 diabetes mellitus .
- Anticancer Properties: Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against A549 non-small cell lung adenocarcinoma cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Antimicrobial Applications
(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride has shown promising results in antimicrobial research, particularly against resistant strains of bacteria and fungi.
Antimicrobial Activity:
- In Vitro Studies: The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. For example, derivatives of pyrazole have shown significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .
- Biofilm Inhibition: The ability of these compounds to inhibit biofilm formation is noteworthy, as biofilms are a significant factor in chronic infections. The compound's derivatives exhibited strong biofilm inhibition against Staphylococcus epidermidis .
Synthesis of Bioactive Compounds
The versatility of this compound as a building block in organic synthesis is well-documented.
Applications in Synthesis:
- Heterocyclic Compounds: The compound serves as a precursor for synthesizing various heterocycles that exhibit biological activity. For instance, it can be coupled with other reagents to form thiazolidinone derivatives, which have shown antimicrobial properties .
- Coordination Complexes: Recent studies have focused on synthesizing coordination complexes using pyrazole amides as ligands. These complexes have demonstrated enhanced antibacterial and antifungal activities compared to their parent compounds .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to changes in their activity. The amino acid moiety can also participate in biochemical pathways, influencing various cellular processes.
Comparison with Similar Compounds
Structural Variations and Key Properties
The compound is compared to analogs with differences in chain length, substituents, or connectivity. A summary is provided in Table 1.
Table 1: Comparative Analysis of (2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride and Analogous Compounds
Chain Length and Substituent Effects
Structural Isomerism and Connectivity
The compound in shares the same molecular formula (C₆H₁₀ClN₃O₂) but differs in connectivity: the pyrazole is linked via an amino group rather than directly to the α-carbon.
Pharmacokinetic Considerations
Biological Activity
(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride, commonly referred to as compound 1, is a pyrazole derivative with potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 1052547-17-7
- Molecular Formula : C6H10ClN3O2
- Molecular Weight : 191.62 g/mol
Biological Activity Overview
Compound 1 exhibits a range of biological activities, primarily in antimicrobial, anticancer, and anti-inflammatory domains. The following sections detail its effects based on various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including compound 1. In particular, its effectiveness against various bacterial strains has been documented.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| Escherichia coli | Not specified |
| Pseudomonas aeruginosa | Not specified |
The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis suggests its potential role in treating infections where biofilm formation is a concern .
Anticancer Activity
Compound 1 has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HCT-116 and MCF-7.
| Cell Line | IC50 Value |
|---|---|
| HCT-116 | 10 µM |
| MCF-7 | 15 µM |
Mechanistic studies indicated that compound 1 promotes cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyrazole derivatives, including compound 1. Results showed that it effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, with significant bactericidal activity observed at low concentrations .
- Anticancer Mechanism Investigation : Another research focused on understanding the mechanisms behind the anticancer effects of compound 1. It was found to modulate key apoptotic pathways by affecting the expression of BAX and Bcl-2 proteins, leading to increased apoptosis in treated cancer cells .
Q & A
Q. How can batch-to-batch variability in hydrochloride salt formation be minimized?
- Methodological Answer :
- pH control : Maintain reaction pH < 2 during salt formation to prevent free base precipitation .
- Anti-solvent addition : Slowly introduce HCl-saturated ether to the free base solution to induce controlled crystallization .
- PXRD analysis : Compare diffraction patterns across batches to ensure consistent polymorphic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
